molecular formula C19H12N4O6 B14949647 2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B14949647
M. Wt: 392.3 g/mol
InChI Key: STVURAOXUCUPKX-UHFFFAOYSA-N
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Description

2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of isoquinoline derivatives, including 2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE, typically involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another approach involves the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly . Industrial production methods often employ these synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions, including:

The major products formed depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroisoquinolines .

Scientific Research Applications

2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action for isoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives like:

Properties

Molecular Formula

C19H12N4O6

Molecular Weight

392.3 g/mol

IUPAC Name

2-(N-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N4O6/c1-20(11-5-3-2-4-6-11)21-18(24)12-7-9-14(22(26)27)17-15(23(28)29)10-8-13(16(12)17)19(21)25/h2-10H,1H3

InChI Key

STVURAOXUCUPKX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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